molecular formula C11H11ClN2OS B2879695 7-Chloro-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 733031-01-1

7-Chloro-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2879695
CAS No.: 733031-01-1
M. Wt: 254.73
InChI Key: TUYDZBBYBXTMPW-UHFFFAOYSA-N
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Description

7-Chloro-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one: is a chemical compound with the molecular formula C11H11ClN2OS It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative and a chloroacetyl chloride.

    Formation of Intermediate: The aniline derivative reacts with chloroacetyl chloride to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a base to form the quinazolinone core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the quinazolinone core.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified quinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

7-Chloro-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-

Properties

IUPAC Name

7-chloro-3-propyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-2-5-14-10(15)8-4-3-7(12)6-9(8)13-11(14)16/h3-4,6H,2,5H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYDZBBYBXTMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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